molecular formula C22H29N3O5S B2684135 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897621-51-1

2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2684135
CAS No.: 897621-51-1
M. Wt: 447.55
InChI Key: PJHLERAUXGFAAR-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is an acetamide derivative featuring a 4-ethoxyphenoxy group and a sulfonylethyl-piperazine moiety. Its structure integrates a sulfonyl bridge connecting a phenylpiperazine ring to the acetamide backbone, which may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-2-29-20-8-10-21(11-9-20)30-18-22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHLERAUXGFAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of 4-ethoxyphenol: This can be achieved by the ethoxylation of phenol using ethyl iodide in the presence of a base such as potassium carbonate.

    Preparation of 4-ethoxyphenoxyacetic acid: This involves the reaction of 4-ethoxyphenol with chloroacetic acid in the presence of a base.

    Formation of 4-phenylpiperazine: This can be synthesized by the reaction of phenylhydrazine with ethylene oxide.

    Synthesis of the final compound: The final step involves the reaction of 4-ethoxyphenoxyacetic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The phenoxy and piperazine groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)ethyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic contexts.

1. Anticancer Activity
Studies have suggested that derivatives of similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with analogous piperazine and sulfonamide moieties have shown selective toxicity towards cancer cells while sparing normal cells. A notable study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Preliminary studies reveal that it possesses activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for structurally related compounds .

3. Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase, which is relevant in neurodegenerative disease treatment. Similar sulfonamide derivatives have shown promising results in inhibiting this enzyme, suggesting a possible therapeutic pathway for diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological properties. The presence of the piperazine ring and sulfonamide group is believed to enhance its interaction with biological targets, contributing to its anticancer and antimicrobial activities.

Structural Feature Potential Activity
Piperazine ringEnhances binding affinity to receptors
Sulfonamide groupInhibits enzyme activity
Ethoxyphenoxy moietyImproves solubility and bioavailability

Case Studies

Several case studies provide insights into the applications of this compound:

Case Study 1: Anticancer Evaluation
A study published in the Tropical Journal of Pharmaceutical Research investigated new sulfonamide derivatives, including those structurally related to 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide. The results indicated significant cytotoxicity against human cancer cell lines, supporting the hypothesis that modifications in the piperazine structure could enhance therapeutic efficacy .

Case Study 2: Antimicrobial Screening
In another investigation, a series of piperazine-based compounds were screened for antimicrobial activity. The findings revealed that compounds with similar structural motifs demonstrated effective inhibition against both gram-positive and gram-negative bacteria, highlighting the potential of the ethoxyphenoxy group in enhancing antimicrobial action .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogues and their key differences:

Compound Name Key Structural Features Differences from Target Compound
2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (Target) 4-Ethoxyphenoxy, sulfonylethyl-4-phenylpiperazine Reference compound
2-(4-ethoxyphenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide 4-Fluorophenylpiperazine, sulfonylethyl Fluorine substitution on piperazine phenyl ring; may enhance lipophilicity or receptor affinity
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosyl (p-toluenesulfonyl) group on piperazine, 4-fluorophenylacetamide Tosyl group replaces ethyl sulfonyl; fluorophenyl enhances metabolic stability
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide 4-Methoxyphenylpiperazine, benzothiazole substituent Methoxy vs. ethoxy; benzothiazole may confer fluorescence or altered bioactivity
N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide 4-Methylpiperazine, 3-methylphenoxy, chlorophenyl Chlorophenyl and methylphenoxy groups alter steric and electronic properties

Functional Group Impacts

Piperazine Modifications
  • 4-Phenylpiperazine (Target): The phenyl group enhances aromatic interactions in receptor binding.
  • 4-Methylpiperazine : Methylation reduces basicity, which may decrease off-target interactions.
Sulfonyl vs. Tosyl Groups
  • The target’s ethyl sulfonyl group offers flexibility, while the tosyl group in provides rigidity and electron-withdrawing effects, altering binding kinetics.
Phenoxy Substituents
  • 4-Ethoxyphenoxy (Target): Ethoxy extends hydrophobicity compared to methoxy in , affecting solubility and metabolic oxidation rates.

Biological Activity

The compound 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (CAS Number: 897621-51-1) is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N3O5SC_{22}H_{29}N_{3}O_{5}S, with a molecular weight of approximately 447.5 g/mol. The structure features an ethoxyphenoxy group, a piperazine moiety, and an acetamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H29N3O5SC_{22}H_{29}N_{3}O_{5}S
Molecular Weight447.5 g/mol
CAS Number897621-51-1

Biological Activity

The biological activity of This compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving the piperazine ring. Compounds containing piperazine are often associated with various pharmacological effects, including:

  • Antidepressant Activity: The piperazine structure is known to influence serotonin and dopamine receptors, which are crucial in mood regulation.
  • Antipsychotic Effects: Similar compounds have shown efficacy in treating psychotic disorders by modulating neurotransmitter pathways.
  • Potential Anticancer Properties: Some studies indicate that derivatives of piperazine can exhibit cytotoxic effects against cancer cell lines.

The mechanism of action involves binding to specific neurotransmitter receptors. The phenylpiperazine moiety is particularly significant as it can interact with serotonin (5-HT) and dopamine receptors, potentially leading to modulation of their activity. The sulfonyl group may enhance the compound's binding affinity and specificity for these targets.

Synthesis

The synthesis of This compound typically involves several steps:

  • Formation of the Ethoxyphenoxy Intermediate: Reaction of ethoxyphenol with a halogenated compound.
  • Introduction of the Piperazine Moiety: Reaction with 4-phenylpiperazine under suitable conditions.
  • Sulfonylation: Introducing the sulfonyl group using a sulfonyl chloride derivative.
  • Acetamide Formation: Reacting with an acetamide derivative to yield the final product.

Research Findings

Several studies have investigated the biological activity and therapeutic potential of related compounds:

  • Inhibition of Acetylcholinesterase: Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is relevant for treating Alzheimer's disease .
  • Antidepressant Effects: Research indicates that modifications on the piperazine ring can significantly impact antidepressant activity .
  • Interaction with Neurotransmitter Systems: Virtual screening studies suggest that piperazine derivatives interact at key sites on neurotransmitter receptors, enhancing their therapeutic potential .

Case Studies

A review of literature reveals multiple case studies highlighting the efficacy of similar compounds:

  • Case Study 1: A study on a related piperazine derivative demonstrated significant antidepressant effects in animal models, suggesting potential applicability in human treatments.
  • Case Study 2: Another investigation focused on the cytotoxicity of piperazine derivatives against various cancer cell lines, indicating promising results for future drug development.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide?

The synthesis of structurally related acetamide-piperazine derivatives typically involves multi-step reactions. For example:

  • Step 1 : Formation of the sulfonyl ethyl backbone via sulfonation of piperazine derivatives (e.g., using 4-phenylpiperazine and sulfonyl chloride intermediates) .
  • Step 2 : Coupling of the phenoxyacetamide moiety through nucleophilic substitution or amide bond formation (e.g., reacting 4-ethoxyphenoxyacetic acid with the sulfonamide intermediate using carbodiimide coupling agents) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are standard for isolating high-purity compounds (>95%) .
    Key validation : NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm structural integrity .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

  • X-ray crystallography : Resolves bond angles and torsional strain in related acetamide-piperazine derivatives (e.g., nitro group torsion angles in N-(4-chloro-2-nitrophenyl)acetamide: -16.7° to 160.9°) .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and sulfonamide protons (δ 3.1–3.5 ppm) .
    • FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹), S=O (1150–1250 cm⁻¹), and N-H (3300 cm⁻¹) .
      Advanced tip : DFT calculations predict electronic properties and reactive sites for further functionalization .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Screen against kinases or GPCRs (e.g., adenosine receptors) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin or dopamine receptors) .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS mixtures .

Advanced Research Questions

Q. How does the sulfonamide-piperazine moiety influence the compound’s mechanism of action?

  • Receptor interaction : The 4-phenylpiperazine group is a known pharmacophore for σ-receptor binding, modulating calcium channels and neurotransmitter release .
  • Sulfonamide role : Enhances metabolic stability by resisting cytochrome P450 oxidation and improving plasma half-life in preclinical models .
    Data contradiction : Some analogs show dual activity (e.g., σ-receptor antagonism and serotonin transporter inhibition), requiring selectivity profiling via CRISPR-edited cell lines .

Q. What pharmacokinetic challenges arise in preclinical studies, and how are they addressed?

  • Low oral bioavailability : Common in sulfonamide derivatives due to poor intestinal permeability. Solutions:
    • Prodrug design : Esterification of the acetamide group to enhance lipophilicity .
    • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma AUC by 3-fold in rodent models .
  • Metabolite identification : LC-MS/MS detects N-deethylation and sulfone oxidation metabolites in hepatic microsomes .

Q. How can in vivo efficacy be optimized while minimizing off-target effects?

  • Dose-response studies : Administer 10–50 mg/kg intravenously in murine models, monitoring behavioral (e.g., forced swim test) or tumor regression endpoints .
  • Toxicology : Histopathological analysis of liver/kidney tissues after 28-day repeated dosing. Off-target risks include hERG channel inhibition (patch-clamp electrophysiology required) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Case example : Discrepancies in IC₅₀ values for similar compounds may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability .
    Methodology :
    • Standardize protocols : Use CLSI guidelines for cell culture and reagent batches.
    • Meta-analysis : Compare data across ≥3 independent studies using Cohen’s d for effect size .

Q. What computational tools support structure-based optimization for target selectivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to receptors (e.g., docking scores < -9 kcal/mol indicate high affinity) .
  • MD simulations : GROMACS assesses ligand-receptor stability over 100 ns trajectories, focusing on sulfonamide-water hydrogen bonding .

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